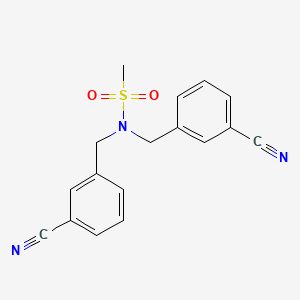

N,N-双(3-氰基苯甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Bis(3-cyanobenzyl)methanesulfonamide is a chemical compound with the CAS Number: 1820619-91-7 . It has a molecular weight of 325.39 and its IUPAC name is N,N-bis(3-cyanobenzyl)methanesulfonamide .

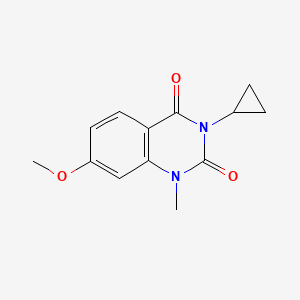

Molecular Structure Analysis

The molecular formula of N,N-Bis(3-cyanobenzyl)methanesulfonamide is C17H15N3O2S . The InChI code for this compound is 1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(3-cyanobenzyl)methanesulfonamide include a molecular weight of 325.39 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.科学研究应用

- Researchers have synthesized a novel supramolecular coordination polymer, [(BTC) (bcbpy) ]·2H₂O, through the self-assembly of N,N-Bis(3-cyanobenzyl)methanesulfonamide and pyromellitic acid. This complex exhibits photochromic behavior due to viologen radical formation, making it suitable for smart sensing applications .

- Additionally, this polymer can detect different organic amines and undergo color changes. However, its structure is compromised during this process. Furthermore, investigations into its ability to induce apoptosis in cervical cancer cells have been conducted .

- Organic-inorganic hybrids, including supramolecular coordination polymers, have gained attention due to their diverse composition, structure, and functionality. Viologens/bipyridinium derivatives, such as N,N-Bis(3-cyanobenzyl)methanesulfonamide, exhibit sensory stimuli (electricity, light, pressure, heat, X-rays) and are promising materials for applications in light-emitting diodes, organic photovoltaics, and thermoelectric generators .

- Photochromic MOFs (metal-organic frameworks) and CPs (coordination polymers) offer compositional diversity and structural versatility. N,N-Bis(3-cyanobenzyl)methanesulfonamide contributes to this field by displaying color changes upon electron transfer. These materials find use in sensors, photo-switches, optical memory, smart windows, and photoprinting .

- Viologens, including N,N-Bis(3-cyanobenzyl)methanesulfonamide, have a history in herbicide development. Their Lewis acid properties, electron-deficient nature, and fluorescence make them valuable in various medical and pharmaceutical contexts .

- The electron-deficient viologen cation (V²⁺) can form the monocationic radical (V•⁺) via single-electron transfer. This radical exhibits significant color changes, contributing to the compound’s versatility in different applications .

Supramolecular Coordination Polymers for Sensing and Apoptosis

Organic-Inorganic Hybrids and Light-Emitting Diodes

Photochromic Materials and Optical Memory

Herbicide Development and Medicinal Applications

Electron-Deficient Properties and Color Changes

Chemical Properties and Molecular Formula

安全和危害

The safety data sheet for a similar compound, N-(3-CYANOPHENYL)METHANESULFONAMIDE, suggests that it may be harmful if swallowed and toxic in contact with skin . It also causes severe skin burns and eye damage, and may cause respiratory irritation . These precautions may also apply to N,N-Bis(3-cyanobenzyl)methanesulfonamide, but specific safety data for this compound was not found in the search results.

属性

IUPAC Name |

N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQVMERMMATRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC(=CC=C1)C#N)CC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(3-cyanobenzyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)

![N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2730422.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2730431.png)